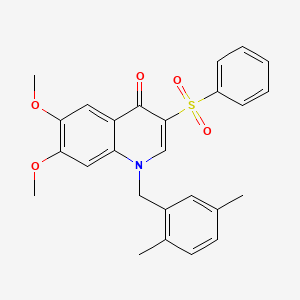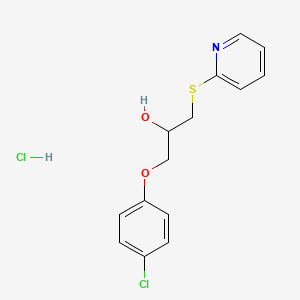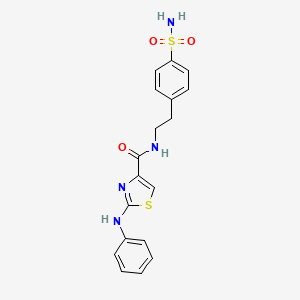
2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as PAC-1 and has been shown to induce apoptosis in cancer cells.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- 2-(Phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide derivatives exhibit potent antibacterial and antimicrobial properties. Research on similar thiazole derivatives highlights their effectiveness against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, suggesting potential use in developing new antibiotics and antimicrobial drugs (Ahmed, 2007); (Bikobo et al., 2017).
Antiviral Activity
- Thiazole derivatives similar to 2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide have been synthesized and shown to have in vitro activity against viruses like type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds are also potential inhibitors of purine nucleotide biosynthesis, indicating their potential use in antiviral therapies (Srivastava et al., 1977).
Anticancer Potential
- Some 2-phenylamino-thiazole derivatives have shown promising anticancer activity against various cancer cell lines, suggesting their potential in developing new anticancer therapies. The specific structural modifications in these derivatives can significantly influence their efficacy against cancer cells (Cai et al., 2016).
Photophysical Properties for Material Sciences
- The photophysical properties of thiazole derivatives, including those similar to 2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, have been studied. These compounds can be useful in various applications in material sciences, including sensing hazardous compounds and metals, and in biomolecular sciences (Murai et al., 2018).
Antiproliferative Activity
- Research on thiophene-based compounds, related to 2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide, indicates their potential as antiproliferative agents. They have shown effectiveness against cancer cells, indicating their potential use in cancer treatment (Mehdhar et al., 2022).
properties
IUPAC Name |
2-anilino-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c19-27(24,25)15-8-6-13(7-9-15)10-11-20-17(23)16-12-26-18(22-16)21-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMVVVIXDFAFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)
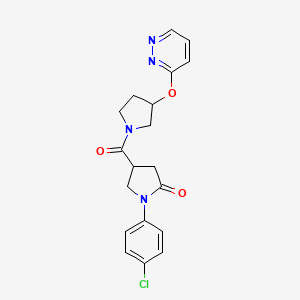
![Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B2761588.png)
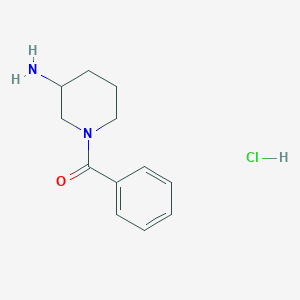

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2761591.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2761592.png)
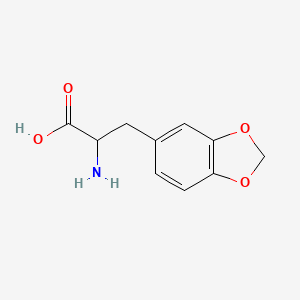
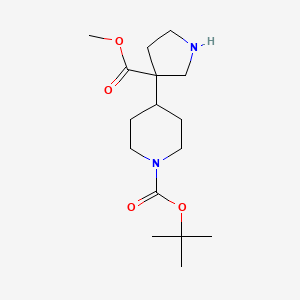

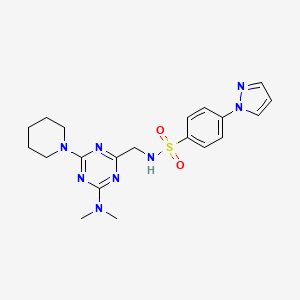
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)
